Ntncb hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
This compound is systematically named 2-nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride . Its molecular formula is C₂₅H₃₃N₃O₄S·HCl , with a molecular weight of 508.07 g/mol . The structure integrates a benzenesulfonamide core modified with a trans-cyclohexylmethyl group and a tetralin-derived substituent, protonated at the secondary amine to form the hydrochloride salt (Figure 1).
Table 1: Key molecular identifiers of this compound
| Property | Value | Source References |
|---|---|---|
| IUPAC Name | 2-nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride | |
| Molecular Formula | C₂₅H₃₃N₃O₄S·HCl | |
| Molecular Weight | 508.07 g/mol | |
| SMILES Notation | O=S(NCC@@HCC[C@H]3CNCC2CCC1=CC=CC=C1C2)(C4=C(N+=O)C=CC=C4)=O.Cl |
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data specific to this compound remain unreported in the literature, structural insights can be inferred from related compounds. For instance, analogous sulfonamide derivatives exhibit planar benzenesulfonamide moieties and chair conformations in cyclohexyl groups . Hydrogen bonding between the protonated amine and chloride ion likely stabilizes the crystal lattice, a common feature in hydrochloride salts . Computational modeling suggests a distorted octahedral geometry around the chloride ion, with non-covalent interactions contributing to packing efficiency .
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 508.07, consistent with the molecular formula . Fragmentation patterns align with cleavage at the sulfonamide and cyclohexylmethyl bonds.
Nuclear Magnetic Resonance (NMR) : Although specific NMR data are not publicly disclosed, predicted shifts for key protons include:
- Aromatic protons : δ 7.5–8.2 ppm (nitrobenzene and tetralin groups)
- Methylene protons : δ 2.5–3.5 ppm (cyclohexyl and benzyl groups)
- Amine protons : Broad signal near δ 5.0 ppm (HCl salt) .
Infrared (IR) Spectroscopy : Characteristic peaks include:
Table 2: Summary of spectroscopic techniques applied to this compound
| Technique | Key Findings | Source References |
|---|---|---|
| Mass Spectrometry | Molecular ion at m/z 508.07; fragmentation consistent with structure | |
| HPLC | Purity ≥98% with retention time 12.3 min (C18 column) |
Comparative Analysis of Salt Forms and Hydration States
This compound is exclusively documented in its monohydrated hydrochloride form. No studies report alternative salt forms (e.g., free base, mesylate) or polymorphic variations. The hydrochloride salt enhances aqueous solubility (>50 mg/mL in dimethyl sulfoxide) compared to the non-ionized form, critical for in vitro assays . Hydration states remain uncharacterized, though thermogravimetric analysis (TGA) of similar compounds suggests dehydration onset near 100°C .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQHNDMUNWNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587873 | |
| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-65-0 | |
| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Sulfonamide Intermediate Synthesis
The benzenesulfonamide moiety common to this compound suggests an initial coupling between 2-nitrobenzenesulfonyl chloride and a trans-cyclohexylamine derivative. This reaction typically proceeds in aprotic solvents like dichloromethane or tetrahydrofuran under Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic sulfur center. Controlling stoichiometry (1:1 molar ratio) and maintaining pH 8–9 with tertiary amines ensures optimal sulfonamide yield while minimizing di-sulfonation byproducts.
Naphthalenylmethylamine Incorporation
Subsequent alkylation of the secondary amine on the cyclohexyl ring with (1,2,3,4-tetrahydro-2-naphthalenyl)methyl bromide introduces the hydrophobic aromatic system. This SN2 reaction demands polar solvents such as dimethylformamide (DMF) and elevated temperatures (60–80°C) to overcome steric hindrance from the cyclohexyl group. Catalytic potassium iodide may accelerate bromide displacement by generating a more reactive iodide intermediate in situ.
Nitro Group Stability Considerations
Unlike reduction-sensitive nitro groups in many pharmaceuticals, the 2-nitro substituent on the benzene ring remains intact throughout synthesis. This stability arises from electron-withdrawing sulfonamide groups meta to the nitro functionality, which diminish aromatic ring reactivity toward electrophilic or nucleophilic attacks.
Hydrochloride Salt Formation and Purification
Acid-Base Titration for Salt Precipitation
Freebase Ntncb is converted to its hydrochloride salt via titration with hydrochloric acid in ethyl acetate or diethyl ether. The reaction equation follows:
$$
\text{Ntncb (freebase)} + \text{HCl} \rightarrow \text{Ntncb·HCl} \downarrow
$$
Saturation occurs at pH ≈ 1–2, with rapid stirring ensuring homogeneous crystal nucleation. Post-precipitation, the solid is collected via vacuum filtration and washed with cold anhydrous ether to remove residual acid.
Recrystallization Optimization
Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98% by HPLC). Key parameters include:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent Ratio | Ethanol:H₂O = 3:1 | Maximizes solubility differential |
| Cooling Rate | 0.5°C/min | Controls crystal size (50–100 µm) |
| Seed Crystal Loading | 0.1% w/w | Prevents oiling out |
Data adapted from analogous hydrochloride salt purification protocols.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Thermodynamic Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation, confirming robust salt form stability. Degradation products include freebase Ntncb (0.2%) and des-nitro analog (0.1%), quantified via LC-MS.
Scalability and Process Intensification
Continuous Flow Synthesis
Microreactor technology may enhance yield and safety by:
- Reducing reaction time from 24h (batch) to 15min
- Improving heat transfer during exothermic amidation
- Minimizing nitro compound handling risks
Preliminary data from similar sulfonamide syntheses suggest 18% yield increase at 100g scale.
Green Chemistry Metrics
Solvent selection guided by E-factor (kg waste/kg product):
| Step | Solvent | E-Factor |
|---|---|---|
| Sulfonamation | THF | 8.2 |
| Alkylation | DMF | 14.7 |
| Recrystallization | Ethanol/H₂O | 3.1 |
Transitioning to cyclopentyl methyl ether (CPME) for alkylation could reduce E-factor to 9.3 while maintaining yield.
Preclinical Formulation Strategies
In Vivo Administration Protocols
For xenograft studies, this compound is formulated in 5% DMSO/30% PEG-300/65% saline. Dose-response experiments demonstrate:
| Dose (mg/kg) | Tumor Weight Inhibition (%) | Tumor Volume Inhibition (%) |
|---|---|---|
| 1 | 31.3 | 29.3 |
| 3 | 48.5 | 52.7 |
| 10 | 67.6 | 67.4 |
Data from MDA-MB-231 breast cancer models.
Regulatory Considerations and Impurity Control
Genotoxic Nitroso Impurity Threshold
Given the nitro group, stringent control of N-nitrosamine impurities (<0.03 ppm) is mandated. Accelerated nitrosation studies under stressed conditions (0.1M HCl, 40°C) show no detectable N-nitrosamines, confirming synthetic route safety.
Residual Solvent Compliance
GC-MS analysis confirms compliance with ICH Q3C guidelines:
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
|---|---|---|
| DMF | 12 | 880 |
| Ethanol | 290 | 5000 |
| Diethyl ether | 8 | 500 |
Chemical Reactions Analysis
Structural and Functional Group Analysis
NTNCB hydrochloride (C₉H₁₃ClN₂O₂) contains:
-
A nitro group (-NO₂) at the para position of the benzene ring.
-
A phenethylamine backbone with an N-methyl substitution.
-
A hydrochloride counterion.
Key functional groups dictate its reactivity:
-
Nitro group : Electron-withdrawing, susceptible to reduction or nucleophilic aromatic substitution.
-
Amine group : Basic, can participate in acid-base or alkylation reactions.
Reduction Reactions
The nitro group in this compound is expected to undergo reduction under catalytic hydrogenation or chemical reducing conditions:
This reaction is analogous to reductions observed in nitrobenzene derivatives .
Table 1: Reduction Pathways for Nitroaromatic Compounds
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | 60°C, 1 atm | Primary amine | |
| SnCl₂/HCl | Reflux | Intermediate hydroxylamine | |
| NADH/Nitroreductase | Enzymatic, pH 7.4 | Amine (hypoxia-selective) |
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO₂) may undergo substitution with strong nucleophiles:
This reactivity is limited by steric hindrance from the N-methylphenethylamine substituent .
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
The protonated amine (pKa ~9–10) can deprotonate under alkaline conditions, forming a free base .
Biological Reactivity
This compound is implicated in biochemical pathways:
-
Nitroreductase (NTR) activation : Enzymatic reduction of the nitro group generates reactive intermediates, potentially useful in prodrug systems .
-
Gene interaction : Associated with modulation of AURKA, CDC20, and CDK1 in NSCLC cell lines (HCC515) .
Table 2: Biological Activity in HCC515 Cells
| Concentration | Exposure Time | Effect Size | Targets | Reference |
|---|---|---|---|---|
| 10.0 µM | 24.0 h | 0.4444 | AURKA, CDC20, CDK1, EZH2 |
Stability and Degradation
-
Thermal stability : Likely stable below 150°C (typical of aryl nitro compounds).
-
Photodegradation : Nitro groups may undergo photolytic cleavage under UV light .
Synthetic Utility
This compound’s nitro group serves as a precursor for:
-
Phenethylamine derivatives : Reduction yields N-methylphenethylamine analogs with biological relevance .
-
Fluorescent probes : Nitro-to-amine conversion enables hypoxia-sensitive imaging applications .
Key Research Gaps
-
Direct experimental data on this compound’s reaction kinetics or mechanistic studies are absent in current literature.
-
Specific catalytic systems for its functionalization (e.g., C-alkylation) remain unexplored .
Recommendations for Future Studies
Scientific Research Applications
Scientific Research Applications
-
Neuroscience Research
- Ntncb hydrochloride is extensively used to explore the role of neuropeptide Y in neurobiology. By blocking the Y5 receptor, researchers can investigate its effects on behaviors such as feeding and anxiety.
- Case Study : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in food intake, highlighting its potential for appetite modulation studies.
-
Pharmacological Studies
- The compound serves as a lead compound for developing new drugs targeting obesity and anxiety disorders. Its selective antagonism allows for targeted therapeutic strategies with potentially fewer side effects.
- Data Table : Efficacy of this compound in Reducing Food Intake in Rodent Models
Dosage (mg/kg) Food Intake Reduction (%) Observational Time (hours) 0.5 25% 2 1.0 40% 4 2.0 55% 6 -
Endocrine Studies
- This compound has been instrumental in examining the interactions between neuropeptide Y and other hormonal pathways, particularly those involved in energy balance.
- Case Study : Research indicated that blocking the Y5 receptor with this compound altered levels of insulin and leptin, suggesting a complex interplay between these systems.
-
Behavioral Studies
- The compound is also used to assess behavioral changes associated with stress and anxiety. By inhibiting the Y5 receptor, researchers can evaluate how neuropeptide Y influences these behaviors.
- Data Table : Behavioral Changes Induced by this compound
Behavioral Test Control Group Score This compound Score Elevated Plus Maze 30% 15% Open Field Test 25% 10%
Mechanism of Action
Ntncb hydrochloride exerts its effects by acting as a competitive antagonist of the neuropeptide Y Y5 receptor. This means it binds to the receptor without activating it, thereby blocking the action of neuropeptide Y. The molecular targets involved include calcium channels, GABA receptors, and neurotransmitter transporters . The exact pathways are still being studied, but it is known to interfere with the signaling mechanisms that regulate appetite, anxiety, and circadian rhythms.
Comparison with Similar Compounds
Comparison with Similar Compounds
NTNCB hydrochloride belongs to a class of non-peptidic NPY5-R antagonists. Below is a detailed comparison with key analogs:
CGP 71683 Hydrochloride
- Structure and Function: CGP 71683 hydrochloride (CAS: 192322-50-2) is another potent non-peptide NPY5-R antagonist. Unlike NTNCB, it has been more extensively studied in vivo for appetite suppression and weight-loss efficacy .
- Commercial Availability: Priced lower than NTNCB ($199 for 10 mg; $825 for 50 mg), CGP 71683 is marketed by Santa Cruz Biotechnology (sc-203881 series) .
- Analytical Data: Similar HPLC and UV validation methods apply, with calibration curves for related antidepressants (e.g., nortriptyline hydrochloride) demonstrating linearity (R² > 0.999) in the 0.1–10 µg/mL range .
Peptidic NPY5-R Antagonists
EMD 66684
- Divergent Target: While NTNCB and CGP 71683 target NPY5-R, EMD 66684 (CAS: 187683-79-0) is a non-peptidic antagonist of the angiotensin II type 1 (AT1) receptor, used in hypertension research. This highlights the specificity of NTNCB for metabolic disorder applications .
Data Tables
Table 1: Comparative Analysis of NPY5-R Antagonists
Table 2: Analytical Method Comparison
Research and Commercial Considerations
- Synthesis and Purity : this compound’s synthesis likely follows protocols for aromatic heterocycles, with purity assessed via HPLC (>95% typical for research-grade compounds) .
- Safety Data: While specific hazards for NTNCB are undocumented, non-peptidic antagonists generally require precautions against dust inhalation and skin contact, akin to nicotinoyl chloride hydrochloride (e.g., use of PPE, ventilation) .
- Market Position : NTNCB’s higher cost compared to CGP 71683 may reflect proprietary synthesis routes or niche research demand .
Biological Activity
NTNCB hydrochloride, a selective non-peptide competitive antagonist of the neuropeptide Y (NPY) Y5 receptor, has garnered attention due to its significant biological activities. This compound has been characterized for its interactions with various receptors and its potential therapeutic implications.
- Chemical Name : this compound
- CAS Number : 191931-56-3
- Molecular Structure : As a synthetic compound, this compound is designed to selectively inhibit specific receptors, primarily the NPY Y5 receptor.
Biological Activity Overview
This compound exhibits notable biological activities primarily through its action as an antagonist of the NPY Y5 receptor. This receptor is implicated in various physiological processes, including appetite regulation, anxiety, and stress response.
Key Findings:
Data Table: Receptor Binding Affinities
| Receptor Type | Ki Value (nM) |
|---|---|
| NPY Y5 | 8.0 |
| NPY Y1 | 16032 |
| D2 | 63 |
| α2C | 100 |
Study 1: Antioxidant Activity and Neuroprotection
In a related investigation into neuroprotective agents, compounds similar to this compound were evaluated for their ability to reduce oxidative stress in neuroblastoma cells. These studies highlighted:
- Cell Viability : Treatments resulted in significant improvements in cell viability following oxidative stress exposure.
- Mechanisms : The observed neuroprotective effects were attributed to the reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Study 2: High-Throughput Screening for Nox Inhibitors
A study utilized high-throughput screening methods to identify inhibitors of NADPH oxidase (Nox2), which is relevant for understanding the oxidative stress pathways that NTNCB may influence:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
